molecular formula C7H5F2NO B3074062 3-(Difluoromethyl)pyridine-2-carbaldehyde CAS No. 1018678-51-7

3-(Difluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B3074062
CAS No.: 1018678-51-7
M. Wt: 157.12 g/mol
InChI Key: SKLFSFFCOUBXEQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H5F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which also bears an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine derivative. One common method is the difluoromethylation of pyridine-2-carbaldehyde using difluorocarbene reagents. This reaction can be carried out under various conditions, often involving the use of metal catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include difluoromethyl-substituted carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)pyridine-4-carbaldehyde
  • 3-(Difluoromethyl)pyridine
  • 4-(Difluoromethyl)pyridine

Uniqueness

3-(Difluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the difluoromethyl and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other difluoromethyl-substituted pyridine derivatives .

Biological Activity

3-(Difluoromethyl)pyridine-2-carbaldehyde, with the molecular formula C7_7H5_5F2_2NO, is a compound that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

The compound features a difluoromethyl group attached to a pyridine ring along with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.

Target Interactions:
The difluoromethyl group in this compound is believed to enhance the compound's lipophilicity, bioavailability, and metabolic stability. This allows for effective interactions with enzymes and receptors within biological systems, potentially through hydrogen bonding due to the presence of an acidic proton in the difluoromethyl group.

Pharmacokinetics:
The compound's pharmacokinetic properties are influenced by its structural features, which may lead to enhanced absorption and distribution in biological systems, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of various pyridine compounds against bacterial strains such as E. coli and S. aureus, suggesting that modifications in the molecular structure can lead to enhanced antimicrobial potency .

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have shown that certain derivatives of pyridine can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant anticancer activity against melanoma and glioma cell lines, indicating a potential pathway for therapeutic applications .

Case Studies and Research Findings

  • Anticancer Screening:
    Research involving pyridine derivatives has demonstrated their ability to inhibit cancer cell growth. Specific derivatives were tested against breast cancer cell lines, revealing low micromolar activity that led to cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy:
    A comparative study of various pyridine compounds found that some exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains, showcasing their potential as novel antibiotics .
  • Metal Complexes:
    The formation of metal complexes with pyridine derivatives has been studied for enhanced biological activity. For example, copper(II) and iron(III) complexes derived from similar compounds showed promising cytotoxic effects against specific cancer cell lines due to their redox activity .

Data Table: Comparative Biological Activity of Pyridine Derivatives

Compound NameActivity TypeMIC (µg/mL)Cell Line Tested
This compoundAntimicrobial0.5 - 64E. coli, S. aureus
4-(Methoxyphenyl)pyridine derivativeAnticancer<10Breast cancer cell lines
Copper(II) complex with pyridineCytotoxicN/AFriend erythroleukemia cells
Iron(III) complex with thiosemicarbazoneCytotoxicN/AMelanoma B16F10 cells

Properties

IUPAC Name

3-(difluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)5-2-1-3-10-6(5)4-11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFSFFCOUBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261013
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-51-7
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-(difluoromethyl)-2-methylpyridine (110 mg, 0.768 mmol) and selenium oxide (102 mg, 0.922 mmol) in 1,4-dioxane (3 mL) was warmed at reflux for twelve hours. The reaction mixture was then concentrated and purified with flash chromatography (12+S Biotage, heptane/ethyl acetate=1:0 to 1:1), to give 3-(difluoromethyl)picolinaldehyde as an oil (11 mg). 1H NMR (400 MHz, CDCl3) δ 10.1 (s, 1H), 8.90 (d, 1H), 8.22 (d, 1H), 7.64 (m, 1H), 7.59 (t, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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